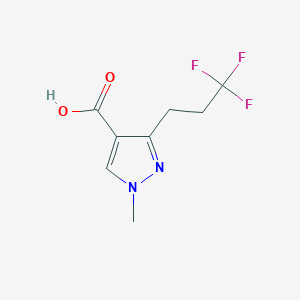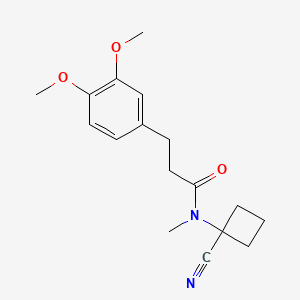
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide, also known as PI-103, is a potent inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. It was first discovered in 2005 and has since been extensively studied for its potential applications in cancer therapy.
Mechanism of Action
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide works by inhibiting the PI3K/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. By inhibiting this pathway, 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of Akt, a downstream target of PI3K, and inhibits the phosphorylation of mTOR, a key regulator of protein synthesis. It also inhibits the phosphorylation of S6K1, which is involved in cell cycle regulation.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide is its potency and specificity for the PI3K/mTOR pathway. It has been shown to be effective in a variety of cancer cell lines and animal models of cancer. However, one limitation is its potential toxicity, as it can also inhibit other signaling pathways that are important for normal cellular function.
Future Directions
There are several future directions for research on 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the development of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide analogs with improved potency and specificity for the PI3K/mTOR pathway. Finally, there is interest in exploring the potential applications of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide in other diseases, such as diabetes and neurodegenerative disorders.
Synthesis Methods
The synthesis of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide involves several steps, including the condensation of 2-aminopyrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 6-bromo-3-(1H-indol-1-yl)pyridazine. The final step involves the reaction of the intermediate with pyrazin-2-amine to yield 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide.
Scientific Research Applications
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, prostate, and glioma. It has also been shown to inhibit tumor growth in animal models of cancer.
properties
IUPAC Name |
2-(3-indol-1-yl-6-oxopyridazin-1-yl)-N-pyrazin-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-17(21-15-11-19-8-9-20-15)12-24-18(26)6-5-16(22-24)23-10-7-13-3-1-2-4-14(13)23/h1-11H,12H2,(H,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJZYJLGOFCXNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CC(=O)NC4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2378194.png)
![N-[4-({[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)phenyl]-2-furamide](/img/structure/B2378195.png)

![3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378198.png)
![N-(4-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2378200.png)


![1-(2-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2378203.png)




